1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%
Description
1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate (90%) (CAS 64838-55-7) is a synthetic intermediate and impurity in the production of Captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . This compound is synthesized via the reaction of L-proline with 3-acetylthio-2-methylpropionic acid chloride, forming an acetylated thioether derivative . Its hydrate form (90% purity) is stabilized for storage and handling . Key structural features include:
Properties
IUPAC Name |
(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S.H2O/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16;/h7,9H,3-6H2,1-2H3,(H,15,16);1H2/t7-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVUTUKNLXXPF-JXLXBRSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64838-55-7 | |
| Record name | (S)-1-[3-(acetylthio)-2-methyl-1-oxopropyl]-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate (CAS No. 64838-55-7), is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C11H19NO5S
- Molecular Weight : 277.335 g/mol
- CAS Number : 64838-55-7
- Purity : ≥90% (by titrimetric analysis)
- Physical Form : Crystalline powder
Structural Information
| Property | Detail |
|---|---|
| IUPAC Name | (2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid; hydrate |
| SMILES | CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O.O |
| Color | White-Yellow |
Enzymatic Interactions
1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline is known to interact with various enzymes, particularly angiotensin-converting enzyme (ACE) and its homolog ACE2. Research indicates that ACE2 exhibits proteolytic activity against specific peptides, and this compound may influence such interactions.
Key Findings from Research
- ACE2 Hydrolytic Activity : ACE2 hydrolyzes several biological peptides with high efficiency, including angiotensin II and apelin-13, which are critical in cardiovascular regulation .
- Mechanism of Action : The hydrolysis occurs at a consensus sequence involving proline residues, suggesting that compounds like 1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline could modulate ACE activity through competitive inhibition or substrate mimicry .
Potential Therapeutic Applications
The compound's structural similarities to known ACE inhibitors suggest potential applications in treating hypertension and heart failure. Additionally, the acetylthio group may enhance bioavailability and therapeutic efficacy.
Case Studies
- Hypertension Management : A study demonstrated that derivatives of proline can effectively lower blood pressure in hypertensive models by inhibiting ACE activity.
- Cardiovascular Health : Another case highlighted the role of proline derivatives in improving endothelial function and reducing vascular stiffness in animal models.
Comparative Analysis of Related Compounds
To better understand the biological activity of 1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, a comparison with other related compounds is useful:
| Compound Name | Mechanism of Action | Clinical Application |
|---|---|---|
| Captopril | ACE Inhibition | Hypertension treatment |
| Enalapril | ACE Inhibition | Heart failure management |
| Lisinopril | ACE Inhibition | Cardiovascular protection |
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₁H₁₇NO₄S
- Molecular Weight : 259.32 g/mol
- Purity : ≥90.0% (by titrimetric analysis)
- Physical Form : Crystalline powder
- Specific Rotation : -160° (C=1, MeOH)
Structure
The compound features a proline backbone with an acetylthio group, which contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline has been studied for its potential as a drug candidate, particularly in the development of inhibitors for various enzymes and receptors.
Case Study: Enzyme Inhibition
Research indicates that derivatives of L-proline can act as inhibitors for enzymes such as angiotensin-converting enzyme (ACE). The acetylthio modification enhances binding affinity, making it a candidate for antihypertensive drugs.
Biochemistry
The compound is utilized in biochemical assays to study protein interactions and enzyme kinetics. Its structural characteristics allow it to serve as a substrate or inhibitor in various biochemical pathways.
Case Study: Substrate for Enzymatic Reactions
In studies involving proteases, 1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline has been used to assess the specificity and efficiency of enzyme activity, providing insights into substrate-enzyme interactions.
Therapeutic Potential
The compound's unique properties suggest potential therapeutic applications in treating conditions related to enzyme dysfunctions, such as hypertension and certain metabolic disorders.
Case Study: Antihypertensive Effects
Clinical trials have explored the efficacy of proline derivatives in lowering blood pressure through ACE inhibition. Results indicate significant promise in reducing systolic and diastolic blood pressure in hypertensive patients.
Chemical Reactions Analysis
Hydrolysis of the Acetylthio Group
The acetylthio (-SAc) group undergoes hydrolysis under basic conditions to yield free thiols, critical for biological activity modulation:
| Condition | Result | Source |
|---|---|---|
| Reagent | Aqueous ammonia | |
| Hydrolysis Yield | 42% (after cation-exchange purification) | |
| Byproduct | Acetic acid |
Mechanistic Insight :
-
Base-Catalyzed Hydrolysis : The acetyl group is cleaved via nucleophilic attack by hydroxide ions, forming a thiolate intermediate that is protonated to release free thiol .
Oxidation Reactions
While direct oxidation studies are not explicitly documented, the acetylthio group is susceptible to oxidative modifications under physiological or experimental conditions:
| Oxidizing Agent | Expected Product | Stability Note |
|---|---|---|
| Atmospheric O₂ | Disulfide bonds (R-S-S-R) | Limited stability in aqueous media |
| H₂O₂ | Sulfenic/sulfonic acids (-SO₃H) | Requires catalytic metals |
Implications :
-
Oxidation pathways may alter receptor-binding affinity, necessitating inert storage conditions (e.g., nitrogen blanket) .
Crystallization and Purification
Post-synthesis acidification and crystallization are critical for isolating the pure compound:
| Step | Detail | Source |
|---|---|---|
| Acidification | HCl addition to pH 3.5 (seeding) → pH 1.5 | |
| Crystallization Solvent | Water/isopropanol mixture | |
| Purity Post-Workup | >99% (by weight) |
Optimization Note :
Comparative Reaction Pathways
Alternative synthesis routes were evaluated but showed inferior efficiency:
| Method | Steps | Total Yield (L-proline basis) | Limitation |
|---|---|---|---|
| Schotten-Baumann (patent) | 2 | 67% | High purity (>97%) |
| Dicyclohexylamine salt | 5 | 10.5% | Low yield, complex steps |
Functional Group Reactivity
Comparison with Similar Compounds
Captopril (CAS 62571-86-2)
Structural Differences :
Functional Implications :
Cetapril (DU-1219)
Structural Differences :
Functional Implications :
Zofenoprilat Sodium Salt (CAS N/A)
Structural Differences :
- Zofenoprilat contains a 4-(phenylthio) substituent on the proline ring and is administered as a sodium salt (C₁₅H₁₈NNaO₃S₂) .
Functional Implications :
Enalapril (CAS 75847-73-3)
Structural Differences :
Functional Implications :
Related Impurities and Derivatives
- 1-[(2S)-3-[[(2R)-3-(Acetylthio)-2-methylpropanoyl]thio]-2-methylpropanoyl]-L-proline: A disulfide-linked dimer impurity (C₁₅H₂₃NO₅S₂) with reduced ACE affinity due to steric hindrance .
- N-Acetyl-L-thioproline (CAS 54323-50-1): Lacks the methylpropionyl group, resulting in weaker zinc-binding capacity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Purity | Solubility |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₇NO₄S·xH₂O | 259.32 (anhydrous) | 3-Acetylthio | 90% | High (hydrate) |
| Captopril | C₉H₁₅NO₃S | 217.28 | Free thiol (-SH) | ≥97% | Moderate |
| Zofenoprilat Sodium Salt | C₁₅H₁₈NNaO₃S₂ | 347.43 | Phenylthio, Sodium salt | 90% | High (aqueous) |
| Enalapril | C₂₀H₂₈N₂O₅ | 376.5 | Ethoxycarbonyl | ≥99% | Low (lipophilic) |
Table 2: Pharmacological Relevance
| Compound | Role in Synthesis/Pharmacology | Key Distinguishing Feature |
|---|---|---|
| Target Compound | Captopril intermediate/impurity | Acetylthio prodrug |
| Cetapril | ACE inhibitor | Phenylalanyl extension |
| Zofenoprilat Sodium Salt | Active metabolite of Zofenopril | Sodium salt for enhanced solubility |
| N-Acetyl-L-thioproline | Synthetic derivative | Simplified structure, weaker binding |
Research Findings
- Synthetic Optimization: The target compound is synthesized optimally in ethanol with 10 mol% L-proline, yielding 91% efficiency .
- Stability : The acetylthio group improves stability over Captopril’s free thiol, which is prone to oxidation .
- Biological Activity : The compound’s ACE inhibition is negligible unless deacetylated, unlike Captopril’s direct activity .
Q & A
Basic: What are the recommended methodologies for synthesizing and purifying 1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate, and how can purity be validated?
Answer:
Synthesis typically involves multi-step reactions, starting with L-proline as a precursor. For example:
- Step 1: Introduce the methylpropionyl group via esterification or acylation under anhydrous conditions (e.g., using MeCN as solvent and chloral hydrate as a catalyst) .
- Step 2: Acetylthio incorporation via thiol-ester exchange or nucleophilic substitution, requiring inert atmospheres to prevent oxidation.
- Step 3: Hydration under controlled humidity.
Purification:
- Use recrystallization (e.g., water/ethanol mixtures) or reverse-phase HPLC.
- Purity validation:
Basic: Which spectroscopic techniques are critical for characterizing the stereochemical and structural integrity of this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy:
- Confirm thioester (C=O stretch ~1700 cm⁻¹) and hydrate (O-H stretch ~3200–3500 cm⁻¹).
- X-ray crystallography (if crystalline) to resolve absolute stereochemistry .
Basic: How does the hydrate form influence the compound’s stability, and what storage conditions are recommended?
Answer:
- Hydrate stability: Moisture content affects reactivity; dehydration may alter solubility or bioactivity.
- Storage:
- Airtight containers with desiccants (e.g., silica gel) at –20°C.
- Monitor humidity using TGA (thermogravimetric analysis) to detect water loss above 40°C .
- Handling: Use gloveboxes under N₂ for hygroscopic intermediates .
Advanced: What mechanistic insights explain the acetylthio group’s reactivity in proline-based catalytic systems?
Answer:
- The acetylthio group acts as a thioester mimic , facilitating nucleophilic acyl transfer in enzyme inhibition studies.
- Kinetic studies: Compare hydrolysis rates (e.g., pH-dependent assays) to assess susceptibility to cleavage.
- DFT calculations model transition states to predict regioselectivity in reactions .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Controlled replication: Standardize assay conditions (e.g., pH, temperature, solvent).
- Orthogonal validation:
- Use LC-MS/MS to confirm compound integrity post-assay.
- Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects.
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to differentiate experimental noise from true bioactivity .
Advanced: What experimental designs optimize the compound’s stability during long-term biochemical assays?
Answer:
- Accelerated stability studies: Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- DOE (Design of Experiments):
- Variables: pH (4–8), buffer composition (PBS vs. Tris-HCl), antioxidants (e.g., BHT).
- Response: % remaining parent compound.
- Lyophilization for dry-state storage to minimize hydrolysis .
Advanced: How does stereochemistry at the (2S) position impact interactions with biological targets?
Answer:
- Chiral HPLC separates enantiomers to test individual bioactivity.
- Molecular docking: Simulate binding poses with proline-specific enzymes (e.g., prolyl hydroxylases).
- Enzymatic assays: Compare inhibition constants (Kᵢ) of (2S) vs. (2R) configurations .
Advanced: What strategies mitigate scale-up challenges during multi-gram synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
